molecular formula C25H19BrN4O B11215258 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303104-28-1

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11215258
CAS No.: 303104-28-1
M. Wt: 471.3 g/mol
InChI Key: ACXMFCPFCWFNLW-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core substituted with bromophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of bromophenyl and methylphenyl precursors, followed by cyclization to form the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Properties

CAS No.

303104-28-1

Molecular Formula

C25H19BrN4O

Molecular Weight

471.3 g/mol

IUPAC Name

9-(4-bromophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19BrN4O/c1-15-6-8-16(9-7-15)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)31-24(21)17-10-12-18(26)13-11-17/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

ACXMFCPFCWFNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Br)NC6=NC=NN26

Origin of Product

United States

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